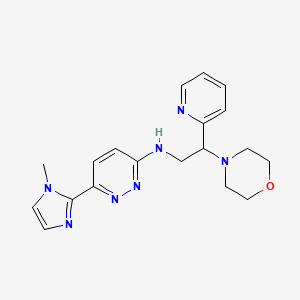

6-(1-methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-(1-Methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine often involves routes that take advantage of the reactivity of heterocyclic amidines and isocyanides, catalyzed by metal triflates such as Ga(OTf)3, to obtain imidazo[1,2-a]pyridines in moderate to good yields (Yang et al., 2015). Additionally, water-mediated syntheses and silver-catalyzed aminooxygenation methods have been developed for the synthesis of related compounds, highlighting the versatility and wide range of methodologies available for constructing such complex molecules (Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively analyzed through various techniques, including crystallography and Hirshfeld surface analysis. These studies provide insights into the spatial arrangement of atoms and the interactions that stabilize their structures. For example, analysis of imidazo[1,2-a]pyridine derivatives has revealed how substituents influence molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 6-(1-Methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine derivatives typically exploit the reactivity of their heterocyclic components. For instance, aminomethylation reactions, where morpholino- and piperidinomethyl groups are introduced, have been shown to proceed at specific positions on the heterocycle, demonstrating the compound's reactivity and potential for derivatization (Saldabol et al., 1971).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Research in organic chemistry has demonstrated innovative synthesis pathways involving imidazolyl and pyridazin-3-amine derivatives. For instance, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation showcases the potential of these compounds in creating complex organic structures under environmentally benign conditions (Darapaneni Chandra Mohan et al., 2013). Additionally, the development of polysubstituted pyridazinones from sequential nucleophilic substitution reactions highlights the versatility of pyridazin-3-amine derivatives in drug discovery and material science (Graham Pattison et al., 2009).

Biological Evaluation

Compounds derived from pyridazin-3-amine have been explored for their biological activities, such as their potential as analgesic agents. The design, synthesis, and evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives have shown promising analgesic properties, indicating the therapeutic potential of these compounds (R. Aggarwal et al., 2020).

Material Science and Dye Synthesis

The field of material science benefits from the unique properties of imidazolyl and pyridazin-3-amine derivatives. Amino derivatives of 1,8-naphthalic anhydride and derived dyes for synthetic-polymer fibers demonstrate how these compounds can be utilized to produce dyes with good coloration and fastness properties on polyester, showcasing their application in textile engineering (A. T. Peters et al., 1985).

Anticancer Activity

The exploration of imidazo[1,2-a]pyridines and pyridazin-3-amine derivatives for anticancer activity underscores their potential in medicinal chemistry. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, followed by evaluation for anticancer activity, highlights the capacity of these compounds to serve as a basis for developing new therapeutic agents (Sandeep Kumar et al., 2013).

Advanced Optical Properties

The investigation into structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including imidazolyl and pyridazin-3-amine derivatives, provides insights into their application in creating advanced materials with tailored optical properties (J. Palion-Gazda et al., 2019).

Eigenschaften

IUPAC Name |

6-(1-methylimidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-25-9-8-21-19(25)16-5-6-18(24-23-16)22-14-17(15-4-2-3-7-20-15)26-10-12-27-13-11-26/h2-9,17H,10-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMCJQAMDLRNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NN=C(C=C2)NCC(C3=CC=CC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)